molecular formula C12H13ClN2OS B2435592 N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868370-17-6

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2435592
CAS RN: 868370-17-6
M. Wt: 268.76
InChI Key: WMFUAUCQQLTUOL-OWBHPGMISA-N
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Description

Benzothiazoles are important heterocyclic compounds that have a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the benzothiazole core.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary greatly depending on their specific structure. For example, the compound 7-Chloro-N-(3,4-difluorobenzyl)-1,3-benzothiazol-2-amine has a molecular formula of C14H9ClF2N2S, an average mass of 310.750 Da, and a monoisotopic mass of 310.014313 Da .

Scientific Research Applications

Agrochemicals

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide: and its derivatives have found applications in crop protection. Specifically, they are used to safeguard crops from pests. One notable example is fluazifop-butyl , which was the first derivative introduced to the agrochemical market. Since then, more than 20 new agrochemicals containing the trifluoromethylpyridine (TFMP) motif have acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness in pest control .

Pharmaceuticals

Several TFMP derivatives, including our compound of interest, have made their way into pharmaceutical research. These compounds exhibit promising biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s unique properties play a crucial role in their pharmacological effects .

Veterinary Applications

In addition to human medicine, TFMP derivatives are also relevant in veterinary science. Two veterinary products containing the TFMP motif have been granted market approval. Their potential applications extend to animal health and well-being .

Synthesis of Fluorinated Intermediates

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, demonstrates the compound’s utility in the production of fluorinated chemicals. This one-step reaction yields 2,5-CTF in good yield, highlighting its potential as a building block for other compounds .

Carbon Dot-Based Hybrids

While not directly related to the compound itself, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and amino-functionalized carbon dots produces a novel carbon dot-based hybrid, CDs@NBD. This hybrid material has applications in various fields, including sensing and imaging .

Future Directions

Benzothiazoles continue to be an active area of research due to their potent and significant biological activities and great pharmaceutical value . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new benzothiazole-based drugs.

properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-4-9(16)14-12-15(3)10-7(2)5-6-8(13)11(10)17-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFUAUCQQLTUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide

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